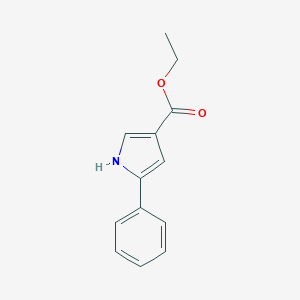

Methyl 3-(2-aminophenyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Methyl 3-(2-aminophenyl)benzoate and related compounds often involves condensation reactions, where precursors such as methyl-4-formylbenzoate and phenylhydrazine are combined (Şahin, Şenöz, Tezcan, & Büyükgüngör, 2015). These synthesis routes highlight the versatility and adaptability of the compound’s chemical structure, enabling the incorporation of various functional groups to tailor its properties for specific applications.

Molecular Structure Analysis

The molecular structure of Methyl 3-(2-aminophenyl)benzoate has been elucidated through techniques such as X-ray diffraction, demonstrating complex hydrogen-bonding patterns that contribute to its stability and reactivity. For instance, certain isomeric forms of related compounds exhibit polarized molecular-electronic structures and are linked into chains or sheets by hydrogen bonds, showcasing the diversity in structural arrangement and its impact on the compound's physical and chemical characteristics (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

Methyl 3-(2-aminophenyl)benzoate participates in a variety of chemical reactions, demonstrating its reactivity and potential as a building block for more complex molecules. Its amino group can engage in nucleophilic substitution reactions, while the benzoate moiety may undergo esterification and hydrolysis, indicating its versatility in chemical synthesis (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).

Scientific Research Applications

1. Synthesis of Quinazoline Derivatives

- Application Summary: Methyl 3-(2-aminophenyl)benzoate can be used in the synthesis of quinazoline derivatives. Quinazolines are an important class of heterocyclic compounds that have proven their significance in the field of organic synthesis and medicinal chemistry because of their wide range of biological and pharmacological properties .

- Methods of Application: Numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives. For example, one method involves CuCl 2-promoted one-pot three-component rapid assembly for the synthesis of 2-aminoquinazolines .

- Results or Outcomes: The development of novel and improved synthetic methods for the synthesis and functionalization of a nitrogen-containing heterocyclic framework has always been a hot topic of research in synthetic organic chemistry due to their potential applications in the area of medicinal chemistry and material sciences .

2. Antimicrobial Activity

- Application Summary: Methyl 3-(2-aminophenyl)benzoate can be used in the synthesis of new benzimidazole bridged benzophenone substituted indole scaffolds. These compounds have been tested for in vitro antimicrobial activity .

- Methods of Application: The compounds were tested for in vitro antimicrobial activity by disk diffusion and serial dilution method .

- Results or Outcomes: The compounds were found to be potent against the tested strains .

3. Pesticide Against Agricultural, Stored Product, and Urban Insect Pests

- Application Summary: Methyl benzoate has been shown to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests .

- Methods of Application: Methyl benzoate has several important modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .

- Results or Outcomes: Since 2016, many studies have shown that methyl benzoate is an effective pesticide .

4. Synthesis of Benzimidazole Bridged Benzophenone Substituted Indole Scaffolds

- Application Summary: Methyl 3-(2-aminophenyl)benzoate can be used in the synthesis of new benzimidazole bridged benzophenone substituted indole scaffolds. These compounds have been tested for in vitro antimicrobial activity .

- Methods of Application: The compounds were synthesized and then tested for in vitro antimicrobial activity by disk diffusion and serial dilution method .

- Results or Outcomes: The compounds were found to be potent against the tested strains .

5. Synthesis of 2-Aminoquinazolines

- Application Summary: Methyl 3-(2-aminophenyl)benzoate can be used in the synthesis of 2-aminoquinazolines . Quinazolines are an important class of heterocyclic compounds that have proven their significance in the field of organic synthesis and medicinal chemistry because of their wide range of biological and pharmacological properties .

- Methods of Application: One method involves CuCl 2-promoted one-pot three-component rapid assembly for the synthesis of 2-aminoquinazolines .

- Results or Outcomes: The development of novel and improved synthetic methods for the synthesis and functionalization of a nitrogen-containing heterocyclic framework has always been a hot topic of research in synthetic organic chemistry due to their potential applications in the area of medicinal chemistry and material sciences .

4. Synthesis of Benzimidazole Bridged Benzophenone Substituted Indole Scaffolds

- Application Summary: Methyl 3-(2-aminophenyl)benzoate can be used in the synthesis of new benzimidazole bridged benzophenone substituted indole scaffolds. These compounds have been tested for in vitro antimicrobial activity .

- Methods of Application: The compounds were synthesized and then tested for in vitro antimicrobial activity by disk diffusion and serial dilution method .

- Results or Outcomes: The compounds were found to be potent against the tested strains .

5. Synthesis of 2-Aminoquinazolines

- Application Summary: Methyl 3-(2-aminophenyl)benzoate can be used in the synthesis of 2-aminoquinazolines . Quinazolines are an important class of heterocyclic compounds that have proven their significance in the field of organic synthesis and medicinal chemistry because of their wide range of biological and pharmacological properties .

- Methods of Application: One method involves CuCl 2-promoted one-pot three-component rapid assembly for the synthesis of 2-aminoquinazolines .

- Results or Outcomes: The development of novel and improved synthetic methods for the synthesis and functionalization of a nitrogen-containing heterocyclic framework has always been a hot topic of research in synthetic organic chemistry due to their potential applications in the area of medicinal chemistry and material sciences .

Future Directions

The most important area of application of the non-racemic aminonaphthols prepared in this manner is their use in asymmetric synthesis, either as chiral ligands or as chiral auxiliaries . The functional groups in these Mannich products offer many ring closure possibilities . Some of these products or the starting bifunctional compounds possess biological activity .

properties

IUPAC Name |

methyl 3-(2-aminophenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)11-6-4-5-10(9-11)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMXOIMDAQPPLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332633 |

Source

|

| Record name | Methyl 2'-amino[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-aminophenyl)benzoate | |

CAS RN |

177171-13-0 |

Source

|

| Record name | Methyl 2'-amino[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)

![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)

![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)

![2-Isopropyl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)